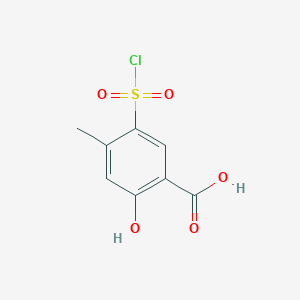

5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid

描述

Historical Context of Sulfonation and Chlorosulfonation in Aromatic Systems

The introduction of sulfur-containing functional groups onto aromatic rings, known as sulfonation, is one of the oldest and most fundamental electrophilic aromatic substitution reactions. Historically, this process, typically carried out using sulfuric acid, has been vital in the production of dyes, detergents, and pharmaceuticals. A significant advancement in this area was the development of chlorosulfonation, a reaction that introduces a sulfonyl chloride (-SO₂Cl) group onto an aromatic ring. This is most commonly achieved using chlorosulfonic acid (ClSO₃H). The sulfonyl chloride group is a more versatile synthetic handle than the sulfonic acid group, as it can readily react with a variety of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives.

Significance of Salicylic (B10762653) Acid and its Derivatives in Chemical Research

Salicylic acid (2-hydroxybenzoic acid) is a naturally occurring phenolic acid with a rich history in medicinal chemistry, most famously as the precursor to acetylsalicylic acid, or aspirin. Beyond its therapeutic applications, the structural motif of salicylic acid, featuring a hydroxyl group ortho to a carboxylic acid, provides a unique chemical environment for further functionalization. Its derivatives are widely explored for their biological activities and are used as building blocks in the synthesis of more complex molecules. The electronic properties of the hydroxyl and carboxyl groups influence the reactivity of the aromatic ring, directing incoming electrophiles to specific positions.

Positioning of 5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid within the Landscape of Functionalized Benzoic Acids

This compound is a trifunctional molecule, incorporating a carboxylic acid, a hydroxyl group, and a sulfonyl chloride group attached to a central benzene (B151609) ring, which is further substituted with a methyl group. This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis. The presence of the electron-donating hydroxyl and methyl groups, and the electron-withdrawing carboxylic acid and chlorosulfonyl groups, creates a complex electronic environment that governs its reactivity. It can be viewed as a derivative of 4-methylsalicylic acid, a compound known for its own biological activities and applications. The introduction of the chlorosulfonyl group at the 5-position significantly enhances its synthetic utility, opening avenues for the creation of a wide array of derivatives.

Overview of Research Trajectories for Multifunctional Aromatic Compounds

Research into multifunctional aromatic compounds is a burgeoning area of organic chemistry, with significant implications for drug discovery and materials science. jocpr.com The ability to incorporate multiple, distinct functional groups onto a single aromatic scaffold allows for the systematic exploration of structure-activity relationships and the development of molecules with tailored properties. walshmedicalmedia.com Current research trends focus on the development of efficient and selective synthetic methodologies to access these complex molecules. Furthermore, there is a growing interest in using these compounds as platforms for the construction of novel polymers, metal-organic frameworks (MOFs), and biologically active molecules with multi-target capabilities. mdpi.com The strategic placement of functional groups can influence a molecule's conformation, solubility, and binding affinity to biological targets, making multifunctional aromatics a rich source of innovation.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and comparison with related compounds.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇ClO₅S |

| Molecular Weight | 250.66 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Likely soluble in polar organic solvents |

Synthesis and Characterization

The synthesis of this compound would most logically proceed through the electrophilic chlorosulfonation of 2-hydroxy-4-methylbenzoic acid (also known as 4-methylsalicylic acid).

Synthetic Routes

The primary synthetic route involves the direct reaction of 2-hydroxy-4-methylbenzoic acid with an excess of chlorosulfonic acid. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. The position of chlorosulfonation at the 5-position is electronically favored due to the directing effects of the hydroxyl and methyl groups.

A general procedure would involve the careful addition of 2-hydroxy-4-methylbenzoic acid to cold chlorosulfonic acid, followed by controlled heating to initiate the reaction. The reaction mixture would then be quenched by pouring it onto ice, causing the product to precipitate.

Spectroscopic Data

Interactive Data Table: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | Aromatic protons with distinct chemical shifts and coupling patterns. A singlet for the methyl group protons. A broad singlet for the acidic proton of the carboxylic acid and a singlet for the phenolic hydroxyl proton. |

| ¹³C NMR | Resonances for the eight distinct carbon atoms, including the carbonyl carbon, the carbons of the aromatic ring, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol (B47542), the C=O stretch of the carboxylic acid, and the S=O stretches of the sulfonyl chloride. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine and sulfur. |

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three functional groups. The sulfonyl chloride is a highly reactive electrophile, the carboxylic acid can undergo esterification and amidation reactions, and the phenolic hydroxyl group can be alkylated or acylated.

Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is the most reactive site for nucleophilic attack. It readily reacts with primary and secondary amines to form sulfonamides, with alcohols to form sulfonate esters, and can be hydrolyzed to the corresponding sulfonic acid. scispace.com These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct. The synthesis of sulfonamides is of particular importance due to their prevalence in medicinal chemistry. nih.govresearchgate.net

Reactions Involving the Carboxylic Acid and Hydroxyl Groups

The carboxylic acid and hydroxyl groups can undergo standard transformations. The carboxylic acid can be converted to esters, amides, or acid chlorides. The phenolic hydroxyl group can be transformed into ethers or esters. The relative reactivity of these groups can be controlled by the choice of reagents and reaction conditions, allowing for selective functionalization of the molecule.

Structure

3D Structure

属性

IUPAC Name |

5-chlorosulfonyl-2-hydroxy-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO5S/c1-4-2-6(10)5(8(11)12)3-7(4)15(9,13)14/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXCIPXHNVJEIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Chlorosulfonyl 2 Hydroxy 4 Methylbenzoic Acid

Direct Chlorosulfonation Pathways for Benzoic Acid Derivatives

Direct chlorosulfonation is a common and efficient method for introducing a chlorosulfonyl group onto an aromatic ring. This approach is particularly applicable to activated aromatic systems, such as benzoic acid derivatives bearing electron-donating groups like hydroxyl and methyl substituents.

Utilization of Chlorosulfonic Acid as a Reagent

Chlorosulfonic acid (ClSO₃H) is the reagent of choice for the direct chlorosulfonation of aromatic compounds. The reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring with the chlorosulfonyl group. In the case of synthesizing 5-(chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid, the starting material would be 2-hydroxy-4-methylbenzoic acid. The hydroxyl and methyl groups are ortho- and para-directing, and the hydroxyl group is a strong activating group, which facilitates the electrophilic substitution. The steric hindrance from the existing substituents and the electronic effects will direct the incoming chlorosulfonyl group to the 5-position.

A similar, well-documented procedure is the synthesis of 2-chloro-5-chlorosulfonylbenzoic acid, where o-chlorobenzoic acid is treated with chlorosulfonic acid. This reaction is typically carried out by heating the mixture of the benzoic acid derivative and chlorosulfonic acid. Another relevant example is the synthesis of 5-chlorosulfonyl-2-hydroxybenzoic acid from salicylic (B10762653) acid using chlorosulfonic acid, which proceeds with a yield of 65%.

For the synthesis of a related compound, 5-chlorosulfonyl-2-hydroxy-benzoic acid methyl ester, methyl salicylate (B1505791) is reacted with chlorosulfonic acid, often in the presence of thionyl chloride. This reaction is carefully controlled at low temperatures during the addition of reagents and then allowed to proceed at room temperature.

Table 1: Examples of Direct Chlorosulfonation of Benzoic Acid Derivatives

| Starting Material | Reagent(s) | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-chlorobenzoic acid | Chlorosulfonic acid | 90°-100° C for 5 hours | 2-chloro-5-chlorosulfonylbenzoic acid | 76.8% | |

| Salicylic acid | Chlorosulfonic acid | 70 - 80°C for 1.5 hours | 5-chlorosulfonyl-2-hydroxybenzoic acid | 65% | |

| Methyl salicylate | Chlorosulfonic acid, Thionyl chloride | 0-10°C (addition), 20-25°C for 2-15 hours | 5-chlorosulfonyl-2-hydroxy-benzoic acid methyl ester | 77-83% |

Optimization of Reaction Conditions for Regioselectivity

Achieving high regioselectivity is crucial in the chlorosulfonation of substituted benzoic acids to obtain the desired isomer. The directing effects of the substituents on the aromatic ring play a primary role. In 2-hydroxy-4-methylbenzoic acid, the hydroxyl group at position 2 and the methyl group at position 4 are both activating and ortho-, para-directing. The incoming electrophile (the chlorosulfonyl group) is directed to the positions ortho and para to these groups. The 5-position is para to the methyl group and ortho to the hydroxyl group, making it an electronically favored position for substitution.

Reaction conditions such as temperature, reaction time, and the ratio of reactants can be optimized to maximize the yield of the desired 5-chloro-sulfonylated product. For instance, in the synthesis of 5-chlorosulfonyl-2-hydroxy-benzoic acid methyl ester, the reaction temperature is carefully controlled, with dropwise addition of the starting material to chlorosulfonic acid at 0-10°C, followed by a reaction period at a slightly elevated temperature of 20-25°C. The duration of the reaction can also be varied to optimize the yield. The use of a co-reagent like thionyl chloride can also influence the outcome of the reaction.

Multi-step Synthetic Sequences

An alternative to direct chlorosulfonation is a multi-step synthesis that allows for more control over the introduction of each functional group. This approach is particularly useful if the direct method leads to a mixture of isomers or undesired side products.

Preparation of Precursor Aromatic Compounds

The key precursor for the synthesis of this compound is 2-hydroxy-4-methylbenzoic acid. This compound, also known as 4-methylsalicylic acid, can be synthesized through various methods. One common industrial method is the Kolbe-Schmitt reaction, where the potassium salt of m-cresol (B1676322) is carboxylated with carbon dioxide under high temperature and pressure. However, this can lead to a mixture of isomers. More recent methods focus on achieving higher selectivity under milder conditions.

Strategies for Introducing Hydroxyl and Methyl Substituents

The synthesis of the precursor 2-hydroxy-4-methylbenzoic acid involves having the hydroxyl and methyl groups in the correct positions on the benzene (B151609) ring. Starting from a simpler, commercially available compound like m-cresol (3-methylphenol) is a common strategy. The relative positions of the methyl and hydroxyl groups are already established in m-cresol. The challenge then becomes the selective introduction of the carboxyl group at the 2-position.

Esterification and Hydrolysis Processes in Synthetic Routes

Esterification and hydrolysis are fundamental reactions often employed in multi-step organic syntheses to protect or deprotect functional groups. In the context of synthesizing this compound, the carboxylic acid group might be protected as an ester to prevent unwanted side reactions during the chlorosulfonation step.

For example, a synthetic route could involve the esterification of 2-hydroxy-4-methylbenzoic acid to its methyl ester. This can be achieved by reacting the acid with methanol (B129727) in the presence of an acid catalyst. Following the esterification, the resulting methyl 2-hydroxy-4-methylbenzoate would undergo chlorosulfonation. The final step would then be the hydrolysis of the methyl ester back to the carboxylic acid to yield the desired product.

A patent describing the synthesis of a related compound, 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid, starts with methyl salicylate, which is first chlorosulfonated and then undergoes further reactions. This highlights the utility of using the ester form of the benzoic acid in the chlorosulfonation step.

Alternative and Emerging Synthetic Approaches

The synthesis of this compound has traditionally relied on conventional batch methodologies. However, the pursuit of more efficient, scalable, and sustainable chemical manufacturing has spurred interest in alternative and emerging synthetic strategies. This section explores the potential application of continuous-flow chemistry and novel catalytic methods for the synthesis of this important chemical intermediate.

Continuous-Flow Chemistry for Scalable Synthesis

Continuous-flow chemistry, also known as microreactor technology, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for seamless integration of reaction and purification steps. mdpi.compolimi.it While specific literature on the continuous-flow synthesis of this compound is not extensively detailed, the principles of flow chemistry have been successfully applied to similar chlorosulfonation reactions, suggesting a viable pathway for its scalable production. nih.gov

The chlorosulfonation of aromatic compounds is a highly exothermic reaction, and precise temperature control is crucial to minimize the formation of byproducts. nih.gov In a continuous-flow setup, reactants are pumped through a network of narrow tubes or channels, allowing for superior temperature regulation due to the high surface-area-to-volume ratio. polimi.it This enhanced control can lead to higher yields and purities of the desired product.

A potential continuous-flow process for the synthesis of this compound could involve the continuous feeding of 2-hydroxy-4-methylbenzoic acid and a sulfonating agent, such as chlorosulfonic acid, into a temperature-controlled microreactor. The reaction mixture would then flow through the reactor for a specific residence time, allowing for the completion of the reaction before the product stream is collected. This approach would enable the safe and efficient production of significant quantities of the target compound. nih.govwiley-vch.de

Recent advancements have demonstrated the successful use of continuous-flow systems for the production of various aryl sulfonyl chlorides. For instance, a system employing multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system has been developed for the multi-hundred-gram scale synthesis of aryl sulfonyl chlorides, highlighting the industrial applicability of this technology. nih.gov The implementation of such a system for this compound could offer substantial improvements in spacetime yield and process safety.

The table below illustrates a hypothetical comparison of key parameters between traditional batch synthesis and a potential continuous-flow process for the chlorosulfonation of an aromatic compound, based on general principles of flow chemistry.

| Parameter | Traditional Batch Synthesis | Potential Continuous-Flow Synthesis |

| Reaction Volume | Large, single vessel | Small, distributed volume in microreactors |

| Heat Transfer | Limited by vessel surface area | Excellent, high surface-area-to-volume ratio |

| Temperature Control | Difficult, potential for hotspots | Precise and uniform |

| Safety | Higher risk with large volumes of hazardous reagents | Inherently safer due to small reaction volumes |

| Scalability | Difficult, often requires process redesign | Readily scalable by operating for longer durations or in parallel |

| Productivity | Lower spacetime yield | Higher spacetime yield |

Catalytic Methods in Sulfonation Reactions

The development of catalytic methods for sulfonation reactions represents another promising avenue for the synthesis of this compound. Traditional sulfonation often requires harsh reagents and conditions, leading to the formation of significant waste streams. google.com Catalytic approaches aim to overcome these limitations by employing catalysts that can facilitate the reaction under milder conditions and with greater selectivity.

While specific catalytic methods for the direct chlorosulfonation of 2-hydroxy-4-methylbenzoic acid are not widely reported, research into the catalytic sulfonation of aromatic compounds provides a foundation for future developments. Various catalysts have been explored for sulfonation, including solid acids, ionic liquids, and metal complexes. nih.govresearchgate.netacs.org

For instance, silica-supported catalysts, such as silica-supported perchloric acid (SiO2/HClO4) and silica-supported potassium hydrogen sulfate (B86663) (SiO2/KHSO4), have been shown to be effective for the sulfonation of aromatic compounds under solvent-free conditions. researchgate.net These heterogeneous catalysts can be easily recovered and reused, contributing to a more sustainable process. The use of such catalysts could potentially be adapted for the sulfonation of 2-hydroxy-4-methylbenzoic acid, followed by conversion to the corresponding sulfonyl chloride.

Ionic liquids have also emerged as promising catalysts and reaction media for sulfonation reactions. google.com Their unique properties, such as low vapor pressure and high thermal stability, make them attractive alternatives to conventional organic solvents. The use of Brønsted acidic ionic liquids has been shown to effectively catalyze the sulfonation of aromatic compounds, offering advantages such as catalyst recyclability and reduced byproduct formation. google.com

The table below summarizes some emerging catalytic systems that could potentially be adapted for the sulfonation of aromatic substrates like 2-hydroxy-4-methylbenzoic acid.

| Catalyst Type | Example(s) | Potential Advantages |

| Heterogeneous Solid Acids | Silica-supported perchloric acid (SiO2/HClO4), Silica-supported potassium hydrogen sulfate (SiO2/KHSO4) | Reusability, ease of separation, environmentally benign. researchgate.net |

| Ionic Liquids | Brønsted acidic ionic liquids | Recyclability, non-volatile, can act as both catalyst and solvent. google.com |

| Metal Catalysts | Manganese(III) acetate (B1210297) dihydrate (Mn(OAc)3·2H2O) | Can promote sulfonation under mild conditions with green sulfonating reagents. researchgate.net |

The application of these catalytic methodologies to the synthesis of this compound would require further research and development to optimize reaction conditions and catalyst performance for this specific substrate. However, these approaches represent a significant step towards more efficient and environmentally friendly manufacturing processes for this important chemical compound.

Chemical Reactivity and Transformation Pathways of 5 Chlorosulfonyl 2 Hydroxy 4 Methylbenzoic Acid

Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive electrophilic center, susceptible to attack by a variety of nucleophiles. This reactivity is the basis for many of the key transformations of 5-(chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid.

Nucleophilic Substitution Reactions leading to Sulfonamides

The reaction of the sulfonyl chloride group with primary or secondary amines is a well-established method for the synthesis of sulfonamides. researchgate.netwisc.edu This reaction proceeds through a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable S-N bond.

In a related synthesis, the methyl ester of 5-(chlorosulfonyl)-2-hydroxybenzoic acid has been shown to react with N-methylpiperazine in an organic solvent. google.com This reaction, which yields 2-hydroxyl-5-(4-methylpiperazin-1-ylsulfonyl)methyl benzoate (B1203000), demonstrates the susceptibility of the sulfonyl chloride group to nucleophilic substitution by an amine. google.com The general conditions for such reactions often involve the use of a base to neutralize the hydrochloric acid byproduct. mdpi.com

| Reactant | Product Type | General Conditions | Reference |

|---|---|---|---|

| Primary or Secondary Amine | Sulfonamide | Presence of a base, various solvents | researchgate.netwisc.edu |

| N-methylpiperazine (with methyl ester of a similar compound) | Piperazine-substituted sulfonamide | Organic solvent, with or without a base like potassium carbonate or triethylamine (B128534) | google.com |

Formation of Sulfonic Esters and Sulfonyl Halides

The sulfonyl chloride moiety can also react with alcohols to form sulfonic esters. This reaction, analogous to the formation of carboxylic esters from acyl chlorides, involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom. The formation of sulfonate esters is generally promoted under specific conditions, such as high concentrations of both the sulfonic acid (or its chloride) and the alcohol, with minimal water present. enovatia.com The reaction rates are dependent on the concentrations of the sulfonate anion and the protonated alcohol. enovatia.com Weaker acids are generally ineffective at catalyzing this transformation. enovatia.com

While the conversion of a sulfonyl chloride to other sulfonyl halides (e.g., sulfonyl fluoride (B91410) or bromide) is chemically plausible, the formation of sulfonic esters is a more commonly documented transformation pathway for this functional group.

Reduction Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride group can be reduced to a thiol (mercaptan) or other sulfur-containing functionalities. Various reducing agents and conditions can be employed to achieve this transformation. Catalytic reduction of aromatic sulfonyl chlorides to the corresponding thiols has been accomplished using a palladium catalyst under a moderate pressure of hydrogen, typically in the presence of a mild base to neutralize the generated acid. taylorfrancis.com

Another method involves the use of triphenylphosphine (B44618) in a suitable solvent like toluene, which can efficiently reduce sulfonyl chlorides to arylthiols. organic-chemistry.org More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are also capable of reducing sulfonyl chlorides. pearson.com The specific products of LiAlH₄ reduction can vary, but it is a potent reagent for the reduction of many sulfur-containing functional groups. masterorganicchemistry.com

| Reducing Agent/System | Product | General Conditions | Reference |

|---|---|---|---|

| Palladium catalyst and H₂ | Aromatic thiol | Moderate pressure, presence of a mild base | taylorfrancis.com |

| Triphenylphosphine | Arylthiol | Toluene solvent | organic-chemistry.org |

| Lithium Aluminum Hydride (LiAlH₄) | Primary alcohol (from carboxyl group), potential reduction of sulfonyl chloride | Anhydrous ether solvent | pearson.commasterorganicchemistry.com |

Reactions at the Carboxyl Group

The carboxylic acid functionality of this compound undergoes reactions typical of this class of organic compounds, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification of the carboxyl group can be readily achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com This is a reversible reaction, and the equilibrium can be shifted towards the ester product by using an excess of the alcohol. uomustansiriyah.edu.iqyoutube.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. uomustansiriyah.edu.iq Solid acid catalysts have also been employed for the esterification of substituted benzoic acids with methanol (B129727). mdpi.com

Amidation of the carboxyl group to form a primary, secondary, or tertiary amide requires reaction with ammonia (B1221849) or a primary or secondary amine. Direct reaction is often difficult, so the carboxylic acid is typically activated first. In a study involving a similar scaffold, 5-chloro-2-hydroxybenzoic acid was reacted with various sulfonamides to form N-acylsulfonamides, indicating the feasibility of amidation at the carboxyl position. nih.gov

Decarboxylation Studies

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a potential transformation for this compound. The thermal decarboxylation of benzoic acids is influenced by the substituents on the aromatic ring. nist.gov The presence of a hydroxyl group in the ortho or para position to the carboxyl group is known to activate the ring and facilitate decarboxylation, often at lower temperatures than for unsubstituted benzoic acid. nist.govgoogle.com For instance, 4-hydroxybenzoic acid undergoes nearly complete decarboxylation at 400°C in one hour. nist.gov

The mechanism for the decarboxylation of ortho-hydroxybenzoic acids like salicylic (B10762653) acid is proposed to involve a pseudo-unimolecular decomposition, with hydrogen transfer from the hydroxyl to the carboxyl group being a key step. researchgate.net Given the ortho-hydroxyl group in this compound, it is expected to undergo decarboxylation under thermal conditions.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group (-OH) is a significant site of reactivity in the molecule. Its chemical behavior is characteristic of phenols, participating in reactions such as etherification, esterification, and other derivatizations.

The hydroxyl group of this compound can undergo etherification to form ethers and esterification to form esters.

Etherification: This reaction involves the conversion of the hydroxyl group into an ether linkage (R-O-R'). A common method for achieving this is the Williamson ether synthesis, which involves deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, followed by reaction with an alkyl halide. While specific examples for this compound are not extensively documented, the etherification of structurally similar phenolic compounds is well-established. For instance, the hydroxyl group in a derivative of 2-hydroxy-5-sulfonylmethyl benzoate has been shown to react with ethylating reagents to yield the corresponding 2-ethoxy derivative. google.com

Esterification: The phenolic hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form phenyl esters. This reaction is typically catalyzed by an acid or a coupling agent. For example, the reaction of a hydroxyl group with benzoic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) is a known method for forming benzoate esters. researchgate.net This general principle is applicable to the hydroxyl group of the target compound. youtube.com

| Reaction Type | General Reactants | Product Type | Typical Conditions |

|---|---|---|---|

| Etherification | Alkyl halide (e.g., CH3I) | Aryl Ether | Base (e.g., NaH, K2CO3) |

| Esterification | Acyl chloride or Carboxylic acid + Coupling Agent | Aryl Ester | Base (e.g., Pyridine) or Acid Catalyst |

The hydroxyl group imparts characteristic phenolic reactivity to the molecule. Phenols are known for their ability to act as hydrogen donors, which gives them antioxidant properties. nih.gov The reactivity of phenolic compounds is influenced by the nature and position of other substituents on the aromatic ring. nih.gov The presence of both electron-donating (-OH, -CH3) and electron-withdrawing (-COOH, -SO2Cl) groups on the ring of this compound creates a complex electronic environment that modulates the reactivity of the phenolic group.

Derivatization of the hydroxyl group is a common strategy to modify the properties of the molecule. Chemical derivatization involves reacting an analyte with an agent to change its structure, which can improve analytical performance. nih.govfigshare.com Reagents that target hydroxyl groups, such as those containing sulfonyl chloride moieties, are used to create derivatives with enhanced detection sensitivity in techniques like mass spectrometry. nih.govacs.org In the case of this compound, the hydroxyl group itself would be the target for such derivatizing agents.

Reactions at the Aromatic Ring

The aromatic ring of this compound can undergo substitution reactions, although the reactivity is heavily influenced by the existing substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. The outcome of such reactions on a substituted benzene ring is determined by the directing effects and the activating or deactivating nature of the substituents already present.

The substituents on the this compound ring have the following effects:

-OH (hydroxyl): Strongly activating and ortho, para-directing.

-CH3 (methyl): Activating and ortho, para-directing.

-COOH (carboxylic acid): Deactivating and meta-directing.

-SO2Cl (chlorosulfonyl): Strongly deactivating and meta-directing.

The available positions for substitution are C3 and C6. The directing effects of the substituents on these positions are summarized below.

| Substituent | Position | Effect on Ring | Directing Influence |

|---|---|---|---|

| -OH | C2 | Strongly Activating | ortho (C3), para (C6) |

| -CH3 | C4 | Activating | ortho (C3, C5) |

| -COOH | C1 | Deactivating | meta (C3, C5) |

| -SO2Cl | C5 | Strongly Deactivating | meta (C3) |

The combination of these effects makes predicting the outcome of EAS complex. The powerful deactivating nature of the -COOH and -SO2Cl groups makes the ring electron-deficient and thus less susceptible to electrophilic attack. However, the strong activating effect of the -OH group, particularly directing to positions C3 and C6, may overcome this deactivation under certain reaction conditions. Position C3 is targeted by the directing effects of all four groups, making it a potential, albeit sterically hindered, site for substitution. Position C6 is strongly activated by the para-directing hydroxyl group. Therefore, electrophilic substitution, if it occurs, would be expected to favor positions 3 and 6.

The methyl group attached to the aromatic ring at position C4 is also a site for potential chemical transformation. Benzylic methyl groups can undergo a variety of reactions, most notably oxidation and halogenation.

Oxidation: The methyl group can be oxidized to a carboxyl group (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or nitric acid. For example, p-toluic acid is an intermediate in the industrial conversion of p-xylene (B151628) to terephthalic acid, which involves the oxidation of a methyl group. wikipedia.org Applying such conditions to this compound would likely lead to the oxidation of the methyl group, but could also affect other sensitive functional groups in the molecule, potentially leading to a mixture of products or degradation.

Halogenation: Free radical halogenation at the benzylic position is another possible reaction. Using reagents like N-bromosuccinimide (NBS) with a radical initiator, the methyl group could be converted to a bromomethyl group (-CH2Br), which is a versatile intermediate for further functionalization. The selectivity of this reaction would depend on controlling the reaction conditions to avoid reactions at the aromatic ring.

Derivatives and Analogues: Synthesis and Chemical Characteristics

Sulfonamide Derivatives of 5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid

The reaction of this compound with primary and secondary amines is a cornerstone for the synthesis of a wide variety of sulfonamide derivatives. This transformation is fundamental in medicinal chemistry for the generation of compounds with a broad spectrum of biological activities. The general approach involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide linkage.

Synthesis of Primary, Secondary, and Tertiary Sulfonamides

The synthesis of primary, secondary, and tertiary sulfonamides from this compound follows established synthetic protocols, typically involving the reaction of the sulfonyl chloride with an appropriate amine in the presence of a base to neutralize the hydrochloric acid byproduct.

Primary Sulfonamides: The reaction with ammonia (B1221849) or a protected form of ammonia yields the primary sulfonamide. A common method involves bubbling ammonia gas through a solution of the sulfonyl chloride in an inert solvent, or using an aqueous solution of ammonium (B1175870) hydroxide.

Secondary Sulfonamides: The reaction with a primary amine (R-NH₂) leads to the formation of a secondary sulfonamide. This is a widely used method for introducing a variety of substituents onto the sulfonamide nitrogen. The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran, often in the presence of a base like pyridine (B92270) or triethylamine (B128534). ekb.eg

Tertiary Sulfonamides: The synthesis of tertiary sulfonamides is achieved by reacting the sulfonyl chloride with a secondary amine (R₂NH). Similar to the synthesis of secondary sulfonamides, this reaction is usually performed in the presence of a base to scavenge the HCl produced. cbijournal.com The reaction conditions, including solvent and temperature, can be optimized to achieve high yields.

| Amine Type | General Structure | Product |

| Primary Amine | RNH₂ | Secondary Sulfonamide |

| Secondary Amine | R₂NH | Tertiary Sulfonamide |

| Ammonia | NH₃ | Primary Sulfonamide |

Table 1: Synthesis of Sulfonamide Derivatives

Heterocyclic Sulfonamide Architectures

The versatility of this compound extends to the synthesis of heterocyclic sulfonamides. By reacting the sulfonyl chloride with amines that are part of a heterocyclic ring system, a wide range of complex molecular architectures can be constructed. nih.govsemanticscholar.orgmdpi.com For instance, reaction with 2-aminothiazole (B372263) derivatives can yield potent biologically active compounds. nih.gov The synthesis of these heterocyclic sulfonamides generally follows the same principles as for other sulfonamides, involving the reaction of the sulfonyl chloride with the heterocyclic amine in the presence of a base. semanticscholar.orgmdpi.comgoogle.com The choice of solvent and reaction conditions is crucial to ensure the stability of the heterocyclic ring and to achieve good yields. A patent for a related compound, 2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid, was synthesized from methyl salicylate (B1505791) via chlorosulfonation and subsequent reaction with N-methylpiperazine. google.com

Sulfonate Ester Derivatives

Sulfonate esters are another important class of derivatives of this compound. They are typically synthesized by reacting the sulfonyl chloride with alcohols or phenols.

Preparation and Stability

The preparation of sulfonate esters from this compound involves the reaction of the sulfonyl chloride with an alcohol or a phenol (B47542), typically in the presence of a base such as pyridine or triethylamine to neutralize the HCl byproduct. researchtrends.net The stability of the resulting sulfonate ester is influenced by several factors, including the nature of the alcohol or phenol used and the steric hindrance around the sulfonate group. Generally, sulfonate esters are stable compounds but can be susceptible to hydrolysis under acidic or basic conditions. nih.gov The stability of various sulfonate esters has been profiled, identifying different protecting groups for sulfonates and the conditions for their cleavage. nih.gov

| Reactant | Product |

| Alcohol (R-OH) | Alkyl Sulfonate Ester |

| Phenol (Ar-OH) | Aryl Sulfonate Ester |

Table 2: Synthesis of Sulfonate Ester Derivatives

Role in Tandem Reactions

While specific examples involving sulfonate esters of this compound in tandem reactions are not extensively documented in the available literature, sulfonate esters of related salicylic (B10762653) acid derivatives have been shown to participate in such reactions. For instance, a tandem transesterification-esterification reaction has been reported for acetylsalicylic acid, a derivative of salicylic acid. mdpi.comnih.govresearchgate.net This suggests the potential for developing tandem reactions where the sulfonate ester group of a this compound derivative could act as a leaving group in a subsequent nucleophilic substitution or cross-coupling reaction, allowing for the efficient construction of complex molecules in a single pot.

Hybrid and Conjugate Compounds

The reactive nature of the sulfonyl chloride group in this compound makes it a suitable candidate for the synthesis of hybrid and conjugate molecules. By reacting the sulfonyl chloride with a molecule containing a suitable nucleophilic group (e.g., an amine or a hydroxyl group), a stable sulfonamide or sulfonate ester linkage can be formed, thus creating a new hybrid entity. This approach has been utilized to synthesize sulfonamides containing 5-chloro-2-hydroxybenzoic acid scaffolds. nih.gov While specific examples of hybrid and conjugate compounds derived directly from this compound are not widely reported, the general principles of sulfonamide and sulfonate ester formation provide a clear pathway for their synthesis.

Integration into Polyfunctional Molecules

The primary route for integrating this compound into more complex molecular architectures is through the reaction of its sulfonyl chloride moiety with nucleophiles, most commonly amines, to form stable sulfonamide linkages. This reaction is a cornerstone in medicinal chemistry for the synthesis of compounds with potential biological activity.

The general reaction involves the nucleophilic attack of an amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis of Sulfonamide Derivatives:

Where R can be a wide variety of organic substituents.

This straightforward synthetic accessibility allows for the incorporation of the 2-hydroxy-4-methylbenzoyl-5-sulfonamide scaffold into a diverse range of polyfunctional molecules. For instance, by reacting the parent compound with amines that contain other functional groups (e.g., esters, nitriles, heterocycles), a library of derivatives with varied physicochemical properties can be generated.

Table 1: Illustrative Examples of Polyfunctional Molecules Derived from this compound

| Amine Reactant (R-NH₂) | Resulting Derivative | Key Functional Groups Introduced |

| Ethyl 4-aminobenzoate | 5-((4-(Ethoxycarbonyl)phenyl)sulfamoyl)-2-hydroxy-4-methylbenzoic acid | Ester, Amide |

| 2-Amino-5-methylthiazole | 2-Hydroxy-4-methyl-5-((5-methylthiazol-2-yl)sulfamoyl)benzoic acid | Heterocycle (Thiazole) |

| 4-(Aminomethyl)pyridine | 2-Hydroxy-4-methyl-5-((pyridin-4-ylmethyl)sulfamoyl)benzoic acid | Heterocycle (Pyridine) |

This table is illustrative and based on the general reactivity of sulfonyl chlorides with amines.

The synthesis of such derivatives is crucial in drug discovery, where the appended functional groups can be tailored to modulate properties such as solubility, lipophilicity, and target binding affinity.

Exploration of Structure-Reactivity Relationships in Analogues

The chemical reactivity and, consequently, the biological activity of derivatives of this compound are intrinsically linked to their molecular structure. Understanding the structure-reactivity relationships (SRRs) is pivotal for the rational design of new analogues with desired properties.

Several key structural features of the parent molecule and its derivatives influence their reactivity:

The Sulfonyl Chloride Group: This is the primary site of reaction. The electrophilicity of the sulfur atom is influenced by the electronic effects of the substituents on the aromatic ring.

The Hydroxyl Group: The phenolic hydroxyl group is a weak acid and can influence the reactivity of the nearby sulfonyl chloride group through electronic effects. Its presence also offers a potential site for further chemical modification, such as etherification.

The Methyl Group: The electron-donating nature of the methyl group can subtly modulate the electronic properties of the aromatic ring, thereby influencing the reactivity of the sulfonyl chloride.

Table 2: Influence of Amine Substituent on the Properties of Sulfonamide Derivatives

| Amine Substituent (R in R-NH₂) | Electronic Effect of R | Expected Impact on Acidity of Sulfonamide N-H | Expected Impact on Lipophilicity |

| Alkyl (e.g., ethyl) | Electron-donating | Decrease | Increase |

| Phenyl | Electron-withdrawing (inductive), Electron-donating (resonance) | Increase | Significant Increase |

| 4-Methoxyphenyl | Electron-donating (resonance) | Decrease | Increase |

| 4-Nitrophenyl | Strongly electron-withdrawing | Significant Increase | Moderate Increase |

This table presents expected trends based on general principles of organic chemistry.

By correlating these structural modifications with experimental observations of reactivity (e.g., reaction rates, pKa values) and, where applicable, biological activity, a comprehensive understanding of the structure-reactivity landscape can be developed. This knowledge is invaluable for the optimization of lead compounds in drug discovery programs and for the design of novel functional materials.

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, offering insights into conformation, bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 5-(chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid has not been reported, analysis of related structures allows for a robust prediction of its solid-state characteristics.

The crystal structure of this compound would be dominated by a network of hydrogen bonds established by its functional groups.

Carboxylic Acid Dimer: The most predictable and dominant interaction would be the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. acs.org This is a highly robust and common supramolecular synthon in carboxylic acids. libretexts.org

Intramolecular Hydrogen Bond: The ortho-hydroxyl group is expected to form a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent carboxylic acid group. This is a characteristic feature of salicylic (B10762653) acid and its derivatives and contributes to the planarity of the molecule. rsc.orgnih.gov

Sulfonyl Group Interactions: The highly polar S=O bonds of the chlorosulfonyl group would act as hydrogen bond acceptors, potentially interacting with the phenolic -OH of a neighboring molecule if it is not exclusively involved in the intramolecular bond.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in substituted benzoic acids. rsc.org The presence of multiple functional groups capable of acting as both hydrogen bond donors and acceptors in this compound makes it a strong candidate for exhibiting polymorphism.

Different crystallization conditions (e.g., solvent, temperature, pressure) could favor different hydrogen bonding motifs or packing arrangements, leading to distinct polymorphs with varying physical properties. For instance, a closely related compound, 4-chloro-5-chlorosulfonyl salicylic acid, has been shown to exist in at least four polymorphic forms, primarily differing in the conformation of the chlorosulfonyl group and the specific arrangement of the carboxylic acid dimers. mdpi.com Crystal engineering studies would focus on co-crystallization with other molecules (coformers) to systematically modify these intermolecular interactions and generate new solid forms with tailored properties. mdpi.comacs.org

Chemical modification of this compound would lead to derivatives with distinct crystallographic properties.

Esterification: Converting the carboxylic acid to an ester would remove the primary hydrogen bond donor responsible for the robust acid-dimer synthon. This would fundamentally alter the crystal packing, likely leading to structures dominated by weaker C-H···O interactions and interactions involving the sulfonyl and hydroxyl groups.

Sulfonamide Formation: Reaction of the sulfonyl chloride with an amine to form a sulfonamide would introduce a new N-H hydrogen bond donor. This would create new possibilities for supramolecular assembly, often leading to chain or sheet structures stabilized by N-H···O=S or N-H···O=C hydrogen bonds. mdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and nuclear arrangement. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid, DFT calculations are instrumental in determining its most stable three-dimensional geometry. By optimizing the molecular structure to find the lowest energy state, key parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This table presents hypothetical data representative of typical DFT calculation outputs for similar aromatic compounds.

| Parameter | Illustrative Value | Unit | Significance |

| EHOMO | -6.5 | eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -2.1 | eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 | eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.8 | Debye | Measure of the overall polarity of the molecule. |

| Ionization Potential | 6.5 | eV | The minimum energy required to remove an electron. |

| Electron Affinity | 2.1 | eV | The energy released when an electron is added. |

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. DFT methods can accurately forecast vibrational frequencies corresponding to infrared (IR) and Raman spectra. Each calculated frequency can be assigned to specific vibrational modes of the molecule, such as the stretching of the O-H bond in the hydroxyl group, the C=O stretch in the carboxylic acid, and the symmetric and asymmetric stretches of the S=O bonds in the chlorosulfonyl group.

Furthermore, computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach are employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govmdpi.com These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and assigning specific signals to the correct nuclei within the molecule. nih.govmdpi.com

Table 2: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts This table provides a hypothetical comparison to illustrate the application of computational prediction in spectroscopy. Actual experimental data is required for a real-world comparison.

| Proton Position | Predicted Chemical Shift (ppm) | Significance |

| -COOH | 11.5 - 12.5 | Acidic proton, typically deshielded. |

| Aromatic H (position 3) | 7.8 - 8.2 | Influenced by adjacent electron-withdrawing groups. |

| Aromatic H (position 6) | 7.0 - 7.4 | Influenced by adjacent hydroxyl and methyl groups. |

| -OH | 5.0 - 6.0 | Phenolic proton, chemical shift can vary with solvent. |

| -CH₃ | 2.2 - 2.5 | Methyl group protons attached to the aromatic ring. |

The presence of rotatable single bonds, particularly in the carboxylic acid and chlorosulfonyl groups, means that this compound can exist in multiple conformations. Computational methods are used to explore this conformational landscape systematically. researchgate.netnih.govmdpi.com By rotating the bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped out. This analysis identifies the most stable conformers (global and local energy minima) and the energy barriers for converting between them. researchgate.netmdpi.com Understanding the preferred conformations is essential, as the molecule's biological activity and physical properties can be highly dependent on its 3D shape.

Molecular Dynamics Simulations

While quantum chemical calculations focus on single, static molecules (often in a vacuum), Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time in a more realistic environment, such as in a solvent or interacting with other molecules.

MD simulations model the motions and interactions of a collection of molecules. For this compound, these simulations can reveal how multiple molecules interact with each other in a condensed phase. By analyzing the simulation trajectories, researchers can identify and quantify key intermolecular forces, such as hydrogen bonding between the carboxylic acid and hydroxyl groups of neighboring molecules, or dipole-dipole interactions involving the polar chlorosulfonyl group. This analysis helps explain bulk properties like crystal packing, melting point, and solubility. nih.gov

The chemical reactivity of a compound can be significantly influenced by the solvent in which it is dissolved. MD simulations are an excellent tool for studying these solvation effects. nih.gov By explicitly including solvent molecules (e.g., water, ethanol, DMSO) in the simulation box, one can observe how the solvent molecules arrange themselves around the solute, forming a "solvation shell." nih.gov This analysis can reveal how the solvent stabilizes or destabilizes certain reactive sites on the molecule. For example, polar protic solvents might form hydrogen bonds with the carboxylic acid and sulfonyl groups, potentially altering the acidity of the proton or the electrophilicity of the sulfur atom, thereby influencing the molecule's reaction pathways. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a fundamental tool in computational chemistry used to elucidate the step-by-step mechanism of a chemical reaction. For a compound like this compound, this would typically involve modeling the chlorosulfonation of 2-hydroxy-4-methylbenzoic acid. Such models map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products.

A critical aspect of this modeling is the identification and characterization of transition states. A transition state is a high-energy, transient molecular configuration that must be passed through for a reaction to occur. Transition state analysis involves calculating the geometry and energy of these states. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in governing the reaction rate. For the synthesis of this compound, identifying the transition states for the electrophilic aromatic substitution by the chlorosulfonyl group would be a primary objective.

Energetics of Synthetic Steps

A primary goal of modeling the reaction pathway is to understand the energetics of each step involved in the synthesis. This involves calculating key thermodynamic and kinetic parameters. Computational methods, such as Density Functional Theory (DFT), are commonly employed to determine the energies of reactants, intermediates, transition states, and products.

The key energetic parameters that would be investigated for the synthesis of this compound include:

Activation Energy (ΔG‡): The energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

These calculations would allow for a quantitative comparison of different potential reaction pathways and reaction conditions, aiding in the optimization of the synthesis. Below is an illustrative table representing the type of data that would be generated from such a computational study.

Interactive Data Table: Hypothetical Energetics for the Chlorosulfonation of 2-hydroxy-4-methylbenzoic acid

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Formation of Electrophile | 2-hydroxy-4-methylbenzoic acid + SO₂Cl₂ | [Intermediate Complex]‡ | σ-complex | 15.2 | -5.8 |

| Proton Transfer | σ-complex | [Proton Transfer]‡ | This compound + HCl | 2.1 | -25.3 |

Predicting Regio- and Stereoselectivity

A significant challenge in the synthesis of substituted aromatic compounds is controlling the regioselectivity—that is, the position at which the new substituent is introduced onto the aromatic ring. In the case of 2-hydroxy-4-methylbenzoic acid, the incoming chlorosulfonyl group could potentially substitute at different positions on the benzene (B151609) ring.

Computational chemistry provides a powerful means to predict the regioselectivity of such reactions. The typical approach involves:

Modeling the transition states for the addition of the electrophile (the chlorosulfonyl group) to each possible position on the aromatic ring.

Calculating the activation energies for each of these pathways.

The reaction is expected to proceed preferentially through the pathway with the lowest activation energy. Therefore, by comparing the energies of the different transition states, the major regioisomer can be predicted. For 2-hydroxy-4-methylbenzoic acid, the directing effects of the hydroxyl, carboxyl, and methyl groups would all influence the position of chlorosulfonation. A computational study would quantify these effects. Stereoselectivity is not a factor in this particular reaction as no new chiral centers are formed.

The following table illustrates how computational results would be presented to predict the regioselectivity of the chlorosulfonation of 2-hydroxy-4-methylbenzoic acid.

Interactive Data Table: Hypothetical Transition State Energies for Predicting Regioselectivity

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

| Position of Substitution | Relative Transition State Energy (kcal/mol) | Predicted Product Distribution |

| C3 | +5.2 | Minor |

| C5 | 0.0 | Major |

| C6 | +8.1 | Minor |

Based on these hypothetical calculations, the substitution at the C5 position would be the most favored, leading to the formation of this compound as the major product.

Applications in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Synthesis

As a foundational component, this compound serves as a starting point for constructing more complex molecules with desired functionalities and biological activities.

The primary application of aryl sulfonyl chlorides is in the synthesis of sulfonamides, a class of compounds with broad importance in pharmaceuticals. The general method for preparing aryl sulfonamides involves the straightforward reaction of a sulfonyl chloride with a primary or secondary amine nih.gov. The sulfonyl chloride group on 5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid readily reacts with the nucleophilic amine, displacing the chloride and forming a stable sulfonamide linkage (a C-S-N bond).

This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key feature in numerous therapeutic agents, including antibacterial drugs, diuretics, and hypoglycemic agents rsc.org. The synthesis is versatile, allowing for the coupling of a wide array of amines to the aromatic core, thereby enabling the creation of a large library of derivative compounds. For instance, novel sulfonamides incorporating scaffolds like 5-chloro-2-hydroxybenzoic acid have been designed and synthesized to explore their antimicrobial activities researchgate.net. The process of converting aromatic acids to sulfonyl chlorides, followed by a one-pot amination, represents an efficient strategy for generating these valuable sulfonamide bioisosteres princeton.edu.

| Application Area | Key Reaction | Resulting Compound Class | Significance |

|---|---|---|---|

| Pharmaceutical Synthesis | Reaction of the sulfonyl chloride group with an amine | Sulfonamides | Creation of compounds with potential therapeutic activities (e.g., antibacterial, diuretic) rsc.orgresearchgate.net. |

| Agrochemical Synthesis | Use as an intermediate in multi-step synthesis | Specialized Pesticides/Herbicides | A closely related analog is used as an intermediate for agrochemicals, indicating a potential role in this industry lookchem.com. |

| General Chemical Reagents | Multi-functional scaffold for further elaboration | Diverse Organic Derivatives | Serves as a versatile starting material for producing dyes, fragrances, and other fine chemicals annexechem.com. |

The structural motifs present in this compound are also valuable in the agrochemical sector. A closely related analog, Methyl 5-chlorosulfonyl-2-hydroxybenzoate, is explicitly identified as an intermediate in the synthesis of agrochemicals lookchem.com. This suggests that the title compound could similarly be used to produce specialized pesticides or herbicides. Its reactivity allows it to be incorporated into larger, more complex molecules designed to interact with biological targets in plants or pests.

Furthermore, its nature as a substituted benzoic acid makes it a versatile chemical reagent in broader organic synthesis annexechem.com. Benzoic acid and its derivatives are fundamental building blocks used to produce a wide array of chemicals, including dyes and other industrial products annexechem.comnih.govpreprints.org. The presence of three distinct functional groups on a single aromatic ring provides synthetic chemists with multiple pathways for molecular elaboration.

Derivatization Agent in Analytical Chemistry Methodologies

In analytical chemistry, derivatization is the process of chemically modifying an analyte to make it suitable for a specific measurement technique scienceopen.com. Sulfonyl chlorides are effective derivatizing reagents, particularly for enhancing detection in chromatography and mass spectrometry nih.govddtjournal.com.

Derivatization with a reagent like this compound can significantly improve the analytical properties of target molecules. When reacted with analytes containing hydroxyl or amine groups, the sulfonyl chloride forms a stable sulfonate ester or sulfonamide. This modification can:

Introduce a Chromophore: The aromatic ring of the reagent acts as a chromophore, allowing for the detection of otherwise non-responsive analytes using UV-Vis spectrophotometry scienceopen.com.

Improve Chromatographic Behavior: By altering the polarity and molecular weight of the analyte, derivatization can improve peak shape and resolution in high-performance liquid chromatography (HPLC) nih.gov.

Enhance Ionization Efficiency: For mass spectrometry (MS), the addition of the derivatizing group can improve the analyte's ability to form ions in the MS source, leading to greater sensitivity nih.govddtjournal.com. Reagents like dansyl chloride, which also contain a sulfonyl chloride group, are commonly used for this purpose ddtjournal.com.

A powerful application of such reagents is in charge-switch derivatization, a technique designed to dramatically increase sensitivity in mass spectrometry nih.gov. This method is particularly useful for analytes that ionize poorly in their native state. A study utilizing the closely related compound 3-(chlorosulfonyl)benzoic acid demonstrates this principle effectively researchgate.net.

The technique involves tagging a neutral or poorly ionizable analyte with a reagent that carries a permanent charge or a group that is easily ionized. By reacting this compound with a target molecule (e.g., a lipid or sterol), a derivative is formed that now contains a carboxylic acid group. In the negative ion mode of an electrospray ionization mass spectrometer (ESI-MS), this carboxylic acid group readily deprotonates to form a stable negative ion ([M-H]⁻). This "charge-switch" leads to higher ionization efficiency and a much more stable and intense signal compared to the underivatized analyte, which might have been analyzed in positive ion mode with lower sensitivity researchgate.net. This results in significantly lower limits of detection, allowing for the quantification of trace-level compounds in complex biological samples nih.govresearchgate.net.

| Methodology | Principle | Advantage | Relevant Analogs |

|---|---|---|---|

| General Derivatization | Reaction with hydroxyl or amine groups on an analyte to improve its analytical characteristics. | Enhanced UV detection, improved chromatographic separation, and increased ionization efficiency in MS nih.govddtjournal.comnih.gov. | Dansyl chloride, 1,2-dimethylimidazole-4-sulfonyl chloride nih.govddtjournal.com. |

| Charge-Switch Derivatization | Introduction of an easily ionizable group (carboxylic acid) to an analyte. | Switches the preferred ionization mode (e.g., to negative ion mode), leading to higher stability, greater sensitivity, and lower detection limits in MS nih.govresearchgate.net. | 3-(Chlorosulfonyl)benzoic acid researchgate.net. |

Contribution to Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of organic linker is crucial as it dictates the structure, pore size, and functionality of the resulting framework brieflands.comnih.gov. Substituted benzoic acids are a common and effective class of linkers for MOF synthesis brieflands.comnih.govresearchgate.net.

This compound is a promising candidate for a multifunctional MOF linker for several reasons:

Carboxylate Coordination: The carboxylic acid group is a primary binding site that readily coordinates with metal centers to form the framework structure nih.goviucr.org.

Hydroxyl Group Participation: The ortho-hydroxyl group can also participate in coordination with the metal ion or influence the binding geometry of the carboxylate group through intramolecular hydrogen bonding iucr.orgscience.gov. Research on p-hydroxybenzoic acid has demonstrated its use in creating three-dimensional MOFs rsc.org.

Sulfonate Functionality: The chlorosulfonyl group can be hydrolyzed to a sulfonic acid (–SO₃H) group either before or after MOF assembly. The resulting sulfonate group can act as an additional coordination site or, if left uncoordinated ("dangling"), can impart specific properties to the MOF pores atlasofscience.org. MOFs functionalized with sulfonic acid groups are known to possess strong Brønsted acidity, making them useful as solid acid catalysts for various chemical reactions alfa-chemistry.comresearchgate.net. Furthermore, incorporating sulfonate groups has been shown to enhance properties like proton conductivity and the selective adsorption of charged molecules atlasofscience.orgrsc.org.

The combination of these three functional groups on a single, rigid aromatic linker offers a sophisticated tool for designing complex and functional MOFs with tailored properties for applications in catalysis, gas storage, and molecular separation atlasofscience.orgalfa-chemistry.com.

Design of Ligands from Functionalized Benzoic Acids

The core structure of this compound, which combines a salicylic (B10762653) acid moiety with a reactive chlorosulfonyl group, theoretically positions it as a versatile precursor for ligand synthesis. The carboxylic acid and hydroxyl groups offer classic coordination sites for metal ions, a feature widely exploited in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers using simpler benzoic acid derivatives like p-hydroxybenzoic acid.

The distinguishing feature of this molecule is the chlorosulfonyl (-SO₂Cl) group. This functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution reactions. This reactivity allows for the post-synthesis modification of the aromatic ring, enabling the grafting of a wide array of other functional groups. For instance, reaction with amines or alcohols would yield sulfonamides or sulfonate esters, respectively. This derivatization potential is crucial for tuning the electronic properties, steric bulk, and coordination behavior of the resulting ligand.

However, specific studies detailing the design and synthesis of ligands derived directly from this compound are not present in the surveyed literature. The potential exists, but realized and reported examples remain elusive.

Coordination Modes and Supramolecular Assembly

The coordination behavior of this compound can be inferred from the well-established chemistry of its parent structures, salicylic acid and benzenesulfonyl chloride.

Carboxylate and Hydroxyl Coordination: The 2-hydroxybenzoic acid portion of the molecule is expected to exhibit coordination modes typical of salicylic acids. This includes monodentate, bidentate, and bridging coordination through the carboxylate oxygen atoms and the phenolic hydroxyl group. These interactions are fundamental to the formation of stable metal complexes and extended crystalline networks.

Role of the Sulfonyl Group: The chlorosulfonyl group itself is not typically a primary coordination site. However, once converted to a sulfonamide or sulfonate ester, the oxygen atoms of the sulfonyl group (-SO₂-) can act as hydrogen bond acceptors or even weak coordination sites for hard metal ions. This can influence the secondary coordination sphere and direct the formation of specific supramolecular architectures through hydrogen bonding and other non-covalent interactions.

Research on related systems, such as salicylic acid derivatives in supramolecular hydrogels, demonstrates how these functionalities can guide self-assembly processes. nih.gov Despite these logical extensions, crystallographic data and detailed studies on the coordination modes and supramolecular assemblies formed specifically by this compound or its immediate derivatives are not currently available.

Potential in Advanced Materials Development

The application of functionalized organic molecules as building blocks for advanced materials is a cornerstone of modern materials science. While direct applications of this compound are not reported, its structure suggests potential in several areas, excluding biological or clinical applications.

Functionalized Metal-Organic Frameworks (MOFs): The most direct potential application lies in its use as a linker for MOFs. The carboxylic acid and hydroxyl groups can bind to metal centers to form the primary framework. The reactive chlorosulfonyl handle could then be used for post-synthetic modification (PSM). This approach is a powerful strategy for introducing new functionalities into a pre-constructed MOF. For example, a MOF could be built and then reacted with a desired amine to introduce specific catalytic sites or recognition elements via the sulfonyl group. Studies have shown the successful functionalization of MOFs with sulfonic acid groups via PSM with chlorosulfonic acid, creating solid acid catalysts. rsc.org This suggests a viable pathway for creating tailored materials using linkers like the one .

Table 1: Potential Applications in Advanced Materials

| Potential Application Area | Rationale |

|---|---|

| Post-Synthetically Modified MOFs | The reactive -SO₂Cl group allows for the introduction of various functional groups after the MOF has been assembled. |

| Solid-State Catalysts | Derivatization to sulfonic acids (-SO₃H) could yield solid acid catalysts. |

| Functional Porous Materials | The tailored functionality could be used for selective adsorption or separation processes. |

Despite this clear potential, there is no research to date that has utilized this compound as a linker in the synthesis of MOFs or any other advanced materials. The development of such materials remains a prospective area of research.

Mechanistic Elucidation of Reactions Involving 5 Chlorosulfonyl 2 Hydroxy 4 Methylbenzoic Acid

Studies on Sulfonation and Chlorosulfonation Mechanisms

The introduction of the chlorosulfonyl group onto the 2-hydroxy-4-methylbenzoic acid backbone is a key synthetic step, proceeding through an electrophilic aromatic substitution pathway.

The formation of 5-(chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid from 2-hydroxy-4-methylbenzoic acid and chlorosulfonic acid is a classic example of electrophilic aromatic substitution (EAS). The generally accepted mechanism for such reactions involves two main steps. msu.edu First, an electrophile is generated, which then attacks the electron-rich benzene (B151609) ring to form a positively charged intermediate known as a benzenonium ion or sigma complex. msu.edu This intermediate is stabilized by resonance. The reaction's rate-determining step is the formation of this sigma complex, as it temporarily disrupts the aromaticity of the ring. msu.edu In the final, rapid step, a proton is removed from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. msu.edu

In the case of 2-hydroxy-4-methylbenzoic acid, the positions of the existing substituents direct the incoming electrophile. The hydroxyl (-OH) and methyl (-CH₃) groups are activating, ortho-, para-directing groups, meaning they increase the electron density at the positions ortho and para to them, making these sites more susceptible to electrophilic attack. libretexts.orgaskfilo.com Conversely, the carboxylic acid (-COOH) group is a deactivating, meta-directing group. askfilo.com

The directing effects of these substituents can be summarized as follows:

-OH group (at C2): Strongly activating, directs to positions 4 and 6 (para and ortho).

-CH₃ group (at C4): Weakly activating, directs to positions 2 and 6 (ortho) and position 5 (para, relative to the methyl group, but this numbering is not standard).

-COOH group (at C1): Deactivating, directs to positions 3 and 5 (meta).

The concerted influence of these groups favors substitution at the 5-position. The hydroxyl and carboxylic acid groups both direct to this position. While the methyl group is also an ortho, para-director, the electronic activation from the hydroxyl group is significantly stronger, reinforcing the substitution pattern.

The chlorosulfonation of aromatic compounds is typically carried out using chlorosulfonic acid (ClSO₃H). stackexchange.com This reagent serves as both the source of the electrophile and the reaction medium. The electrophile in chlorosulfonation is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated through the self-protonation of chlorosulfonic acid. stackexchange.com

The reaction is generally performed at low to moderate temperatures to control the exothermic nature of the reaction and minimize side reactions. google.com Higher temperatures can lead to the formation of sulfones as by-products. The reaction progress is often monitored by the evolution of hydrogen chloride gas. Upon completion, the reaction mixture is typically quenched by pouring it onto ice, which precipitates the sparingly soluble sulfonyl chloride product.

No external catalyst is usually required for the chlorosulfonation of activated aromatic rings like 2-hydroxy-4-methylbenzoic acid, as the reactivity of the substrate is sufficient to react with the electrophile generated from chlorosulfonic acid.

Mechanism of Nucleophilic Attack on the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution. The sulfur atom is electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom, making it a prime target for nucleophiles.

Reactions of this compound with amines and alcohols yield sulfonamides and sulfonic acid esters, respectively. These reactions generally proceed through a nucleophilic substitution mechanism at the sulfur atom. The kinetics of these reactions are typically second-order, being first-order in both the sulfonyl chloride and the nucleophile. cdnsciencepub.com

The mechanism can be either a concerted Sₙ2-like process or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate. nih.gov For most arenesulfonyl chlorides, a concerted process is often favored. nih.gov The rate of the reaction is influenced by the nucleophilicity of the amine or alcohol and the steric hindrance around the reaction centers. More basic and less sterically hindered nucleophiles generally react faster.

Thermodynamically, these reactions are typically favorable, leading to the formation of stable sulfonamide or sulfonic ester linkages and the liberation of hydrogen chloride. The reaction is often carried out in the presence of a base to neutralize the HCl produced, which drives the reaction to completion.

Table 1: Representative Relative Reaction Rates of Nucleophiles with Arenesulfonyl Chlorides

| Nucleophile | Relative Rate (approx.) |

| Ammonia (B1221849) | 1 |

| Primary Amines (e.g., Ethylamine) | 10-50 |

| Secondary Amines (e.g., Diethylamine) | 5-20 |

| Alcohols (e.g., Methanol) | 0.01-0.1 |

| Water | 0.001 |

Note: This table provides generalized relative rates for illustrative purposes, as specific kinetic data for this compound is not available.